molecular formula C16H18N2O2S B6980306 [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

Cat. No.: B6980306
M. Wt: 302.4 g/mol
InChI Key: WBORYOPPTFTNMK-AWEZNQCLSA-N
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Description

[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a complex organic compound that features a morpholine ring substituted with a benzyl group and a thiazole ring substituted with a methyl group

Properties

IUPAC Name

[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-9-15(17-21-12)16(19)18-7-8-20-11-14(18)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBORYOPPTFTNMK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N2CCOCC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NS1)C(=O)N2CCOC[C@@H]2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The thiazole ring is then synthesized separately and coupled with the morpholine derivative using a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, such as using a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thereby reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone: Unique due to its specific substitution pattern and the presence of both morpholine and thiazole rings.

    [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

    [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)propanone: Similar structure but with a propanone linkage.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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